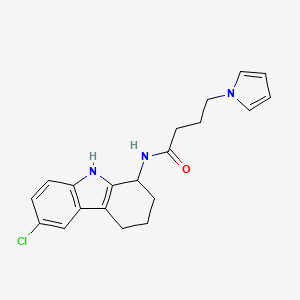
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a chloro-substituted carbazole ring and a pyrrole moiety connected via a butanamide linker. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.
Introduction of the Pyrrole Moiety: The next step involves the introduction of the pyrrole ring. This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where a halogenated carbazole reacts with a pyrrole derivative.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker. This can be achieved through an amide coupling reaction, where the carbazole-pyrrole intermediate reacts with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole or pyrrole derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully or partially reduced carbazole derivatives.
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-imidazol-1-yl)butanamide
- N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrazol-1-yl)butanamide
Uniqueness
Compared to similar compounds, N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-pyrrol-1-yl)butanamide may exhibit unique biological activities due to the presence of the pyrrole moiety, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C20H22ClN3O |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C20H22ClN3O/c21-14-8-9-17-16(13-14)15-5-3-6-18(20(15)23-17)22-19(25)7-4-12-24-10-1-2-11-24/h1-2,8-11,13,18,23H,3-7,12H2,(H,22,25) |
InChI Key |
BQCOICHXXGVXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide](/img/structure/B10990995.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone](/img/structure/B10991004.png)
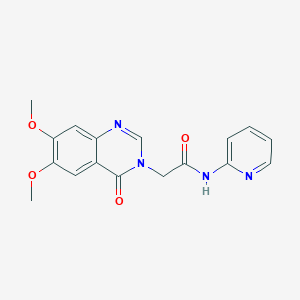
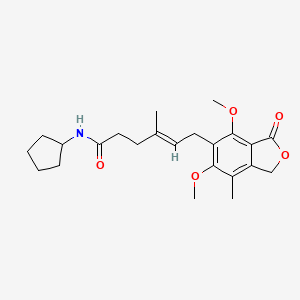
![ethyl {2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10991013.png)
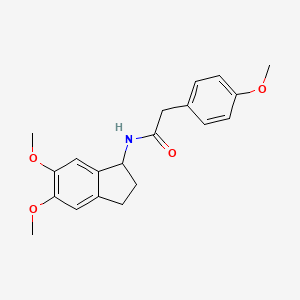

![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991048.png)
![methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991053.png)
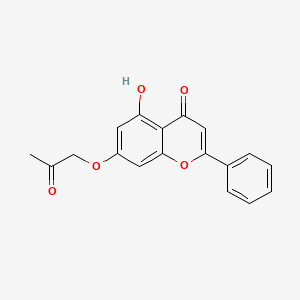
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991061.png)
![2-(4-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10991066.png)
![8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10991069.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10991070.png)
